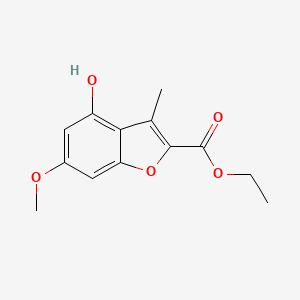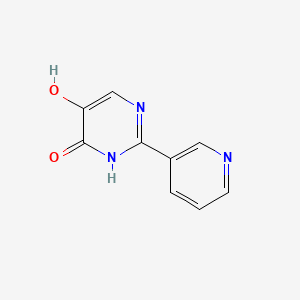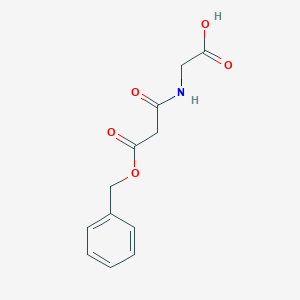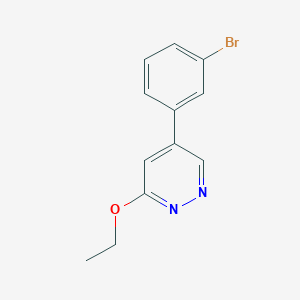
4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide is an organic compound that features a piperazine ring substituted with two methyl groups and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide typically involves the reaction of 4-(2,2-dimethylpiperazin-1-yl)benzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzamide moiety can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
科学研究应用
4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide involves its interaction with molecular targets in biological systems. The piperazine ring and benzamide moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(2,2-dimethylpiperazin-1-yl)benzoic acid: A related compound with similar structural features.
N-methylbenzamide derivatives: Compounds with variations in the piperazine ring or benzamide moiety.
Uniqueness
4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the benzamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C14H21N3O |
|---|---|
分子量 |
247.34 g/mol |
IUPAC 名称 |
4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide |
InChI |
InChI=1S/C14H21N3O/c1-14(2)10-16-8-9-17(14)12-6-4-11(5-7-12)13(18)15-3/h4-7,16H,8-10H2,1-3H3,(H,15,18) |
InChI 键 |
JPFGWRVNVVZMAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCCN1C2=CC=C(C=C2)C(=O)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


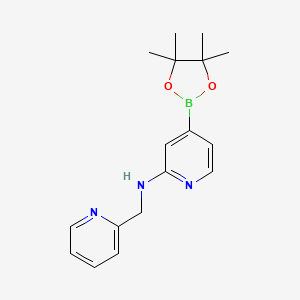
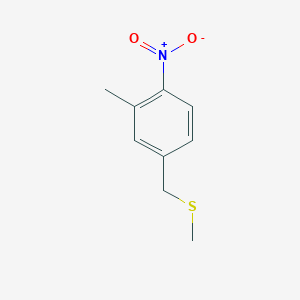
![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)

![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)
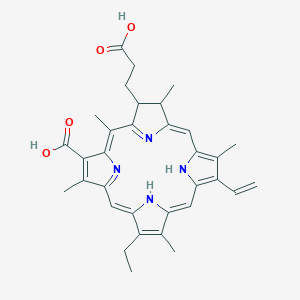
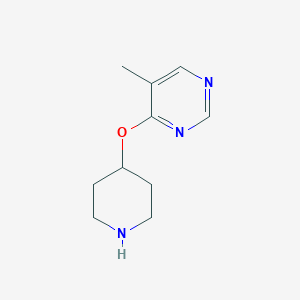
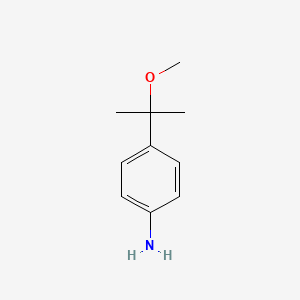
![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)
